molecular formula C12H14N2O4 B13173446 2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid CAS No. 1306606-04-1

2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid

Cat. No.: B13173446
CAS No.: 1306606-04-1
M. Wt: 250.25 g/mol
InChI Key: JCWAOBLXPCCSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features an ethoxy and a methoxy group attached to the indazole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indazol-3-yl)acetic acid: Lacks the ethoxy and methoxy groups, which may result in different biological activities.

    5-methoxy-2-(1H-indazol-3-yl)acetic acid: Contains a methoxy group but not an ethoxy group, leading to variations in its chemical properties.

    6-ethoxy-2-(1H-indazol-3-yl)acetic acid: Contains an ethoxy group but not a methoxy group, which may affect its reactivity and biological effects.

Uniqueness

The presence of both ethoxy and methoxy groups in 2-(5-ethoxy-6-methoxy-1H-indazol-3-yl)acetic acid makes it unique compared to other similar compounds. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to distinct therapeutic applications.

Properties

CAS No.

1306606-04-1

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-(5-ethoxy-6-methoxy-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C12H14N2O4/c1-3-18-11-4-7-8(5-10(11)17-2)13-14-9(7)6-12(15)16/h4-5H,3,6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

JCWAOBLXPCCSGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(NN=C2C=C1OC)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.